molecular formula C16H14N2O4 B11969657 2,9-Dinitro-9-propyl-9h-fluorene CAS No. 66009-01-6

2,9-Dinitro-9-propyl-9h-fluorene

Cat. No.: B11969657
CAS No.: 66009-01-6
M. Wt: 298.29 g/mol
InChI Key: HBZNMTIZYWWENA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dinitro-9-propyl-9h-fluorene typically involves nitration of the fluorene derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The nitration process introduces nitro groups at specific positions on the fluorene ring .

Industrial Production Methods

it is likely that large-scale synthesis follows similar nitration procedures with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2,9-Dinitro-9-propyl-9h-fluorene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dinitro-9-propyl-9h-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both nitro and propyl groups at specific positions on the fluorene ring differentiates it from other similar compounds .

Properties

CAS No.

66009-01-6

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2,9-dinitro-9-propylfluorene

InChI

InChI=1S/C16H14N2O4/c1-2-9-16(18(21)22)14-6-4-3-5-12(14)13-8-7-11(17(19)20)10-15(13)16/h3-8,10H,2,9H2,1H3

InChI Key

HBZNMTIZYWWENA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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